乙酸5-溴-7-甲基-1H-吲哚-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

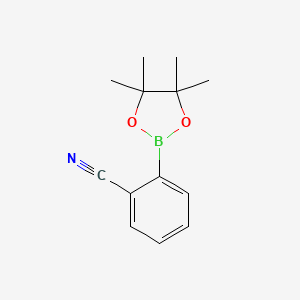

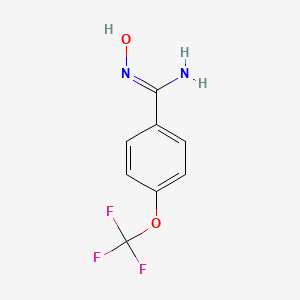

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

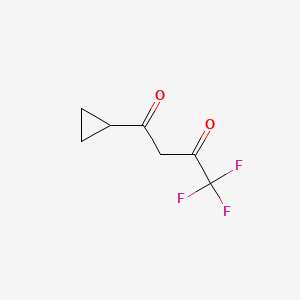

The molecular structure of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is represented by the empirical formula C12H12BrNO2 . It has a molecular weight of 282.13 .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . They are used in the synthesis of various bioactive compounds and drugs .Physical And Chemical Properties Analysis

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is a solid compound . Its SMILES string is CCOC(C1=CC2=C(N1C)C=CC(Br)=C2)=O . The InChI key is RLEUBLNVHZTFOH-UHFFFAOYSA-N .科学研究应用

合成和结构分析

有几项研究集中在吲哚衍生物的合成上,展示了可能适用于乙酸5-溴-7-甲基-1H-吲哚-2-羧酸乙酯的方法。例如,关于相关化合物的合成和单晶X射线分析的研究突出了用于确定分子结构和理解这类化合物化学性质的先进技术(Da-Yun Luo et al., 2019)。另一项研究深入探讨了吲哚衍生物的合成技术,优化工艺参数以实现高产率和纯度,表明合成复杂有机分子所涉及的复杂过程(Huang Bi-rong, 2013)。

潜在的生物医学应用

研究还探讨了乙酸5-羟基-1H-吲哚-3-羧酸酯的抗乙型肝炎病毒活性,这是一种结构类似的化合物,表明吲哚衍生物的潜在生物医学相关性。这些化合物被发现具有显著的抗HBV活性,暗示了进一步研究乙酸5-溴-7-甲基-1H-吲哚-2-羧酸乙酯衍生物的治疗潜力的有希望领域(Chunshen Zhao et al., 2006)。此外,吲哚衍生物已被研究其抗病毒活性,包括对流感病毒A的活性,进一步强调了这些化合物的潜在药用应用(Gong Ping, 2006)。

有机化学中的高级应用

吲哚衍生物的合成和结构阐明为开发具有潜在应用于药物发现和材料科学的新型有机化合物奠定了基础。诸如使用酯作为阻断基的钯催化直接杂环化反应的研究展示了可应用于乙酸5-溴-7-甲基-1H-吲哚-2-羧酸乙酯支架的官能化和多样化的先进合成策略(Hai-yan Fu et al., 2012)。

安全和危害

属性

IUPAC Name |

ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTGCTJNYQKJAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)